3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
3-Chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core fused with a benzamide moiety. The pyrido-pyrimidinone scaffold is substituted with a methyl group at position 2 and a 4-oxo group, while the benzamide group contains a 3-chloro substituent.
Properties
IUPAC Name |
3-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-9-7-16(8-10-17)25-20(27)14-4-2-5-15(22)12-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOASQAKDEYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
Compounds like N-(4-(4-Chlorophenyl)-6-hydrazineyl-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (7) () share the benzamide group but replace the pyrido-pyrimidinone with a pyrazolo-pyrimidine core. These derivatives exhibit high thermal stability (melting points >300°C) due to extended aromaticity but may suffer from reduced solubility compared to the target compound’s pyrido-pyrimidinone core .
Quinazoline-Based Analogues
3-Chloro-N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide (15c) () replaces the pyrido-pyrimidinone with a quinazoline ring. The dual chloro substituents in 15c enhance electrophilicity but may increase toxicity risks compared to the single chloro and methyl substituents in the target compound .
Substituent Variations on Benzamide/Phenyl Rings
Halogenation Patterns
- 3-Chloro-N-(2-chloro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide (3d) () features dual chloro and picolinimidamido groups, improving kinase inhibition but complicating synthesis. The target compound’s simpler 3-chloro substitution may offer better synthetic accessibility .
- N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) () substitutes fluorine and iodine, increasing molecular weight (500.26 g/mol vs.
Sulfonyl and Piperazine Additions
- 3-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide () incorporates an ethylsulfonyl-pyridazine group, enhancing solubility but introducing steric hindrance that may reduce target binding efficiency .
- 3-Chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide () adds a piperazine-methoxyphenyl moiety, improving CNS penetration but increasing metabolic instability .
Kinase Inhibition
Compounds like N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide derivatives () target EGFR-TK with IC50 values in the nanomolar range. The target compound’s pyrido-pyrimidinone core may offer superior selectivity for specific kinase isoforms due to its unique hydrogen-bonding capabilities .
Apoptosis Induction
N-(2-alkyl-4-oxo-4,5,6,7-tetrahydro[1]benzothiophene[2,3-d]pyrimidin-3-yl)benzamides () induce apoptosis via Bcl-2 inhibition. The target compound’s methyl group on the pyrido-pyrimidinone could enhance metabolic stability, prolonging therapeutic effects compared to alkyl-thiophene derivatives .
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